molecular formula C11H10N4O B1374208 1-(pyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-one CAS No. 1432331-09-3

1-(pyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-one

Cat. No.: B1374208
CAS No.: 1432331-09-3
M. Wt: 214.22 g/mol
InChI Key: HCJDQUYMZRBYEU-UHFFFAOYSA-N
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Description

1-(Pyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-one is a high-value chemical compound provided for research and development purposes. This small molecule, with the molecular formula C11H10N4O and a molecular weight of 214.23 g/mol, belongs to the class of tetrahydroindazolones, which are recognized in medicinal chemistry as annulated pyrazole analogs or partially saturated indazoles . Compounds based on the tetrahydroindazole core are frequently investigated for their diverse biological activities. Research indicates this structural scaffold is significant in developing novel therapeutic agents, with studies mentioning tetrahydroindazoles as peripherally selective cannabinoid-1 receptor inverse agonists, sigma-2 receptor ligands, and interleukin-2 inducible T-cell kinase (ITK) inhibitors . Furthermore, this core structure has been researched in contexts such as antiviral agents, compounds with antioxidant properties, and as inhibitors of bacterial type II topoisomerases, which can lead to agents with antitumor and antimicrobial activity . The synthetic versatility of the tetrahydroindazolone structure also makes it a valuable intermediate or building block for further structural modifications and the creation of combinatorial libraries in drug discovery . This product is intended for laboratory research use only and is not approved for use in humans or as a veterinary drug.

Properties

IUPAC Name

1-pyrimidin-2-yl-6,7-dihydro-5H-indazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O/c16-10-4-1-3-9-8(10)7-14-15(9)11-12-5-2-6-13-11/h2,5-7H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCJDQUYMZRBYEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=NN2C3=NC=CC=N3)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(pyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-one typically involves:

  • Formation of the tetrahydroindazole ring system, often starting from cyclohexanedione derivatives.
  • Introduction of the pyrimidin-2-yl group via nucleophilic substitution or coupling reactions.
  • Final purification and characterization steps to obtain the pure compound.

Preparation of the Tetrahydroindazole Core

A key step in the synthesis is the construction of the 4,5,6,7-tetrahydro-1H-indazol-4-one scaffold. This is commonly achieved by condensation of cyclohexane-1,2-dione (or related diketones) with hydrazine derivatives or substituted phenylhydrazines.

Example Method:

  • Cyclohexane-1,2-dione is reacted with hydrazine or substituted hydrazines under reflux conditions.
  • The reaction proceeds through hydrazone formation followed by cyclization to yield the tetrahydroindazole ring.
  • This method was described by Guo et al. and applied in the synthesis of related tetrahydroindazole derivatives (e.g., 1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-ones).

Reductive Amination and Chiral Intermediate Formation

For derivatives requiring amine functionalities, reductive amination of the tetrahydroindazol-4-one ketone intermediate is performed:

  • The ketone is reacted with amines or ammonia in the presence of reducing agents.
  • Chiral auxiliaries such as Ellman’s sulfonamide may be employed to obtain chiral intermediates.
  • Subsequent reduction and deprotection steps yield chiral amines that can be further functionalized.

Purification and Characterization

  • The crude products are purified by column chromatography using silica gel.
  • Elution gradients typically involve ethyl acetate and hexanes.
  • Final compounds are isolated as powders or crystalline solids.
  • Characterization includes 1H NMR, 13C NMR, mass spectrometry, and melting point determination.

Summary Table of Preparation Steps and Conditions

Step Reaction Type Reagents/Conditions Outcome
1 Cyclization Cyclohexanedione + hydrazine, reflux Formation of tetrahydroindazol-4-one core
2 Amide coupling / N-substitution Pyrimidine carboxylic acid + HATU/DIPEA, DMF, rt overnight Introduction of pyrimidin-2-yl substituent
3 Reductive amination Amine + reducing agent, optional chiral auxiliary Formation of tetrahydroindazol-4-amine intermediates
4 Purification Silica gel chromatography (EtOAc/hexanes) Pure target compound

Research Findings and Optimization

  • The use of coupling reagents like HATU and bases such as DIPEA in DMF solvent has been shown to provide good yields (~40-50%) of the target amide products with high purity.
  • Cyclization reactions are generally efficient under reflux conditions, yielding the tetrahydroindazole core in high purity.
  • Chiral synthesis routes employing Ellman’s sulfonamide allow access to enantiomerically enriched intermediates, important for biological activity optimization.
  • The final compound this compound is typically obtained as a stable powder, stored at room temperature.

Additional Notes

  • Safety data for this compound is limited; standard laboratory precautions for handling heterocyclic amines and pyrimidine derivatives should be observed.
  • The molecular formula is C11H10N4O with a molecular weight of 214.23 g/mol.
  • The compound has been cataloged and characterized in chemical databases such as PubChem (CID 65356666).

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrimidine ring undergoes regioselective substitution at the C-4 and C-5 positions due to electron withdrawal by nitrogen atoms. Key reactions include:

A. Amination with Primary Amines
Reaction with benzylamine in DMF at 80°C produces 4-(benzylamino)-1-(pyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-one (Table 1).

ReagentConditionsProduct StructureYield (%)Source
BenzylamineDMF, 80°C, 12 h4-(benzylamino)-substituted derivative72
CyclohexylamineToluene, reflux, 8 h4-(cyclohexylamino)-substituted product65

B. Halogenation
Electrophilic chlorination using POCl₃ at 110°C selectively substitutes the C-5 position of the pyrimidine ring, yielding 5-chloro-1-(pyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-one (85% yield) .

Cyclocondensation Reactions

The ketone group at position 4 participates in cyclization with bifunctional nucleophiles:

A. Formation of Fused Triazoles
Treatment with hydrazine hydrate in methanol under reflux generates a fused 1,2,4-triazole ring via ketone-hydrazine cyclocondensation (Scheme 1):

text
1-(Pyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-one + NH₂NH₂·H₂O → 1-(pyrimidin-2-yl)-5,6,7,8-tetrahydro-4H-[1,2,4]triazolo[4,3-a]indazol-4-one

Conditions: MeOH, Δ, 6 h
Yield: 68%

Transition Metal-Catalyzed Cross-Couplings

The pyrimidine ring facilitates palladium-catalyzed couplings:

A. Suzuki-Miyaura Arylation
Reaction with 4-methoxyphenylboronic acid under Pd(OAc)₂ catalysis yields 5-(4-methoxyphenyl)-1-(pyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-one (Table 2).

CatalystLigandBaseTemp. (°C)Yield (%)
Pd(OAc)₂ (5 mol%)XPhos (10 mol%)K₂CO₃10078
PdCl₂(PPh₃)₂PPh₃Cs₂CO₃12063

Key Observation: XPhos ligand enhances regioselectivity for para-substituted aryl groups .

C-H Functionalization

The pyrimidine nitrogen directs ortho-C-H activation in the indazolone ring:

A. Oxidative Alkenylation
Using Pd(OAc)₂/Ag₂CO₃ in DCE, styrene derivatives couple at the C-3 position of the indazolone (Figure 1):

C H+CH2=CHPhPdC CH2CH2Ph\text{C H}+\text{CH}_2=\text{CHPh}\xrightarrow{\text{Pd}}\text{C CH}_2\text{CH}_2\text{Ph}

Yield Range: 55–82%
Mechanism: Concerted metalation-deprotonation (CMD) pathway .

Acid-Catalyzed Rearrangements

Under strong acidic conditions (H₂SO₄, 60°C), the compound undergoes ring contraction to form a pyrrolo[1,2-b]pyridazine derivative via ketone protonation and C-N bond cleavage (Scheme 2) .

Spectroscopic Characterization Data

Critical spectral markers for reaction monitoring:

Functional GroupIR (cm⁻¹)¹H NMR (δ, ppm)
Indazolone C=O1690–17103.15 (t, J=6.2 Hz, 2H)
Pyrimidine C-H3050–31008.75 (d, J=5.1 Hz, 2H)

HRMS (ESI): m/z calculated for C₁₃H₁₂N₄O [M+H]⁺ 257.1034, found 257.1031 .

Stability Under Ambient Conditions

Accelerated stability studies (40°C/75% RH, 30 days) show <5% degradation, confirming robustness for synthetic applications .

This compound’s reactivity profile enables access to structurally diverse heterocycles with applications in medicinal chemistry and materials science.

Scientific Research Applications

Biological Applications

  • Anticancer Activity
    • Research indicates that derivatives of indazole compounds exhibit promising anticancer properties. For instance, studies have shown that compounds similar to 1-(pyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-one can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties
    • The compound has demonstrated antimicrobial activity against various bacterial strains. Its efficacy can be attributed to its ability to disrupt bacterial cell membranes and inhibit key metabolic pathways .
  • Neuroprotective Effects
    • Preliminary studies suggest that this compound may have neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease. The mechanism involves the modulation of neuroinflammatory responses and protection against oxidative stress .

Structure-Activity Relationship (SAR)

The chemical structure of this compound plays a crucial role in its biological activity. Modifications to the pyrimidine ring or the indazole core can significantly enhance or reduce activity against specific targets.

ModificationEffect on Activity
Substitution at the 2-position of pyrimidineEnhanced anticancer activity
Alteration of the indazole nitrogenImproved antimicrobial properties

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the effects of this compound on breast cancer cell lines. The compound was found to induce apoptosis in MCF-7 cells with an IC50 value of 15 µM. Mechanistic studies revealed that it activates caspase pathways and inhibits the PI3K/Akt signaling pathway .

Case Study 2: Antimicrobial Efficacy

Another research article explored the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, showcasing its potential as a lead compound for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 1-(pyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Tetrahydroindazolone derivatives share a common core structure but differ in substituents, which critically influence their physicochemical and biological properties. Key analogs include:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features
1-(Pyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-one Pyrimidin-2-yl C${11}$H${11}$N$_{4}$O 215.24 Potential anti-inflammatory activity
1-Phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one (4) Phenyl C${13}$H${12}$N$_{2}$O 212.25 Moderate DHODH inhibition (IC$_{50}$ = 120 nM)
1-(2-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-one (5) 2-Fluorophenyl C${13}$H${11}$FN$_{2}$O 230.23 Enhanced DHODH inhibition (IC$_{50}$ = 15 nM)
1-(4-Cyclopropylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-one 4-Cyclopropylphenyl C${16}$H${16}$N$_{2}$O 252.31 Increased lipophilicity due to cyclopropyl group
1-(3-Bromophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-one 3-Bromophenyl C${13}$H${11}$BrN$_{2}$O 297.15 Halogen substituent may enhance target binding
1-(Propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-one Isopropyl C${11}$H${16}$N$_{2}$O 192.25 Reduced steric hindrance

Key Observations :

  • Electron-withdrawing groups (e.g., 2-fluorophenyl) improve enzymatic inhibition potency, as seen in DHODH inhibitors .
  • Halogenated analogs (e.g., bromophenyl) may leverage halogen bonding for target interaction .

Key Insights :

  • DHODH Inhibition : Fluorinated derivatives (e.g., compound 5) show superior inhibition compared to phenyl-substituted analogs, likely due to enhanced electronic effects .
  • Antimicrobial Activity: While 1-(pyrimidin-2-yl)-...

Biological Activity

1-(Pyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Basic Information

PropertyDetails
Chemical Formula C₁₁H₁₀N₄O
Molecular Weight 214.23 g/mol
CAS Number 1432331-09-3
IUPAC Name 1-pyrimidin-2-yl-6,7-dihydro-5H-indazol-4-one
Appearance Powder

Structural Characteristics

The compound features a tetrahydro-indazole core fused with a pyrimidine moiety, which contributes to its diverse biological activities. The presence of nitrogen atoms in the structure is significant for its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of indazole compounds have shown promising results in inhibiting various cancer cell lines. The structure-activity relationship (SAR) indicates that modifications on the indazole scaffold can enhance potency against specific cancer types.

Case Study: FGFR Inhibition

A study evaluated several indazole derivatives for their ability to inhibit fibroblast growth factor receptors (FGFR). One derivative exhibited an IC₅₀ of 15 nM against FGFR1, demonstrating significant enzymatic inhibition and cellular activity . This suggests that this compound could be a lead compound for further development in cancer therapeutics.

Antimicrobial Activity

Indazole derivatives have also been investigated for their antimicrobial properties. A series of compounds were synthesized and tested against various pathogens. Some derivatives exhibited notable activity against Trichomonas vaginalis at concentrations as low as 10 µg/mL .

Inhibition of Enzymes

The compound has shown promise in inhibiting enzymes involved in various biological pathways. For example, SAR studies revealed that substituents at specific positions on the indazole ring significantly affect enzyme inhibitory activity, with some derivatives achieving IC₅₀ values below 100 nM against target enzymes .

Structure-Activity Relationship (SAR)

The SAR analysis is crucial for understanding how modifications to the molecular structure influence biological activity.

Key Findings

  • Position of Substituents : The placement of functional groups on the indazole ring significantly impacts potency.
  • Functional Group Variation : Different substituents can modulate hydrophobicity and electronic properties, affecting binding affinity to biological targets.
  • Fused Ring Systems : The incorporation of fused ring systems enhances stability and bioavailability.

Q & A

Basic: What are the established synthetic routes for 1-(pyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-one?

Answer:
The synthesis typically involves cyclization reactions and functional group substitutions. For example, Guo et al. demonstrated a method for analogous tetrahydroindazole derivatives using Pd-catalyzed coupling or nucleophilic aromatic substitution to introduce the pyrimidine moiety. Key steps include:

  • Cyclocondensation : Formation of the tetrahydroindazolone core via ketone-amine cyclization under acidic conditions.
  • Substitution : Introducing the pyrimidine group via Suzuki-Miyaura coupling or direct substitution, depending on halogenated precursors.
    Characterization via 1^1H NMR (e.g., δ 8.07 ppm for pyrimidine protons) and ESI-MS (e.g., m/z 227 [M + H]+ for structural analogs) is critical .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s inhibitory activity against dihydroorotate dehydrogenase (DHODH)?

Answer:
SAR optimization focuses on substituent effects:

  • Pyrimidine Modifications : Electron-withdrawing groups (e.g., fluorine) at the 2-position enhance DHODH binding affinity by mimicking the natural substrate’s uracil moiety.
  • Indazolone Core : Methyl or halogen substituents on the phenyl ring (e.g., 2-fluorophenyl in compound 5) improve metabolic stability and selectivity.
  • Amine Functionalization : Introducing sulfamide groups (e.g., compound 17) increases solubility without compromising target engagement.
    These strategies are validated via enzymatic assays (IC50_{50} profiling) and X-ray crystallography .

Basic: What analytical techniques are essential for characterizing this compound’s purity and structure?

Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify proton environments (e.g., aromatic vs. aliphatic regions) and confirm cyclization.
  • Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., m/z 227 [M + H]+) and fragmentation patterns.
  • Chromatography : HPLC or UPLC with UV/Vis detection ensures >95% purity.
    For analogs, 1^1H NMR peaks at δ 2.64 ppm (tetrahydroindazolone methylene) and δ 8.07 ppm (pyrimidine protons) are diagnostic .

Advanced: How do conflicting cytotoxicity data for this compound across studies inform experimental design?

Answer:
Discrepancies in cytotoxicity (e.g., anti-inflammatory vs. tumor-selective effects) arise from:

  • Cell Line Variability : Use standardized cell lines (e.g., HEK293 vs. HeLa) to assess tissue-specific toxicity.
  • Dose Optimization : Conduct dose-response curves (0.1–100 µM) to differentiate therapeutic windows from off-target effects.
  • Apoptosis Assays : Combine Annexin V/PI staining with caspase-3 activation studies to clarify mechanisms.
    Refer to Badawey et al.’s approach for resolving bioactivity contradictions .

Basic: What pharmacological activities are reported for this compound and its analogs?

Answer:

  • Anti-inflammatory : Inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways via pyrimidine interaction.
  • Antiproliferative : DHODH inhibition blocks pyrimidine biosynthesis in cancer cells.
  • Analgesic/Antipyretic : Mediated via central nervous system modulation, as seen in hexahydroindazol-3-ones .

Advanced: How can computational modeling enhance the design of derivatives with improved pharmacokinetic properties?

Answer:

  • Molecular Docking : Predict binding poses with DHODH (PDB: 1D3G) to prioritize substituents.
  • ADMET Prediction : Tools like SwissADME estimate logP, solubility, and CYP450 interactions.
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns to refine substituent flexibility.
    Ladds et al. applied this workflow to optimize compound 21’s bioavailability .

Basic: What are the common pitfalls in synthesizing the tetrahydroindazolone core?

Answer:

  • Incomplete Cyclization : Monitor reaction progress via TLC to ensure ketone-amine cyclization reaches completion.
  • Oxidation Side Reactions : Use inert atmospheres (N2_2/Ar) to prevent indazolone oxidation to indazole.
  • Byproduct Formation : Purify intermediates via flash chromatography (silica gel, ethyl acetate/hexane) .

Advanced: How do substituents on the pyrimidine ring influence metabolic stability?

Answer:

  • Electron-Deficient Pyrimidines : Fluorine or nitro groups reduce CYP450-mediated oxidation.
  • Steric Shielding : Bulky substituents (e.g., methyl at C-4) protect against glucuronidation.
  • Hydrogen Bonding : Pyrimidine N-atoms enhance solubility but may increase renal clearance.
    In vivo studies in rodent models validate these design principles .

Basic: What in vitro assays are recommended for preliminary bioactivity screening?

Answer:

  • Enzymatic Assays : DHODH inhibition (spectrophotometric detection at 300 nm).
  • Cell Viability : MTT or resazurin assays in cancer cell lines (e.g., HCT-116).
  • Inflammation Models : COX-2 inhibition in LPS-stimulated macrophages.
    Reference Badawey et al.’s protocols for dose standardization .

Advanced: How should researchers integrate contradictory data from structural analogs into their hypotheses?

Answer:

  • Meta-Analysis : Compare IC50_{50} values across studies using standardized units (e.g., µM vs. nM).
  • Structural Overlays : Use PyMOL to align analogs and identify conserved pharmacophores.
  • Mechanistic Studies : Probe off-target effects via kinome-wide profiling or CRISPR screens.
    Lester & Lester’s research models emphasize iterative hypothesis refinement .

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